molecular formula C7H11N3O2 B1453275 1-Butyl-4-nitropyrazole CAS No. 1240574-64-4

1-Butyl-4-nitropyrazole

Cat. No. B1453275
M. Wt: 169.18 g/mol
InChI Key: CQFDLUGTBUUXMU-UHFFFAOYSA-N
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Description

1-Butyl-4-nitropyrazole is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 . It is used in research and development under the supervision of technically qualified individuals .


Synthesis Analysis

The synthesis of nitropyrazoles, such as 1-Butyl-4-nitropyrazole, often involves the nitration reaction of pyrazole with mixed acid . This process is followed by continuous quenching, neutralization, extraction, and separation . The final product is obtained with a high yield and purity . Various synthesis methods have been reported, including the use of nitric acid and sulfuric acid as nitration agents, rearrangement in sulfuric acid, and preparation in tetrahydrofuran solution with 4-iodopyrazole as raw material .


Molecular Structure Analysis

The molecular structure of 1-Butyl-4-nitropyrazole is represented by the InChI code 1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 .


Chemical Reactions Analysis

The decomposition of nitropyrazoles, including 1-Butyl-4-nitropyrazole, has been studied using time-resolved pulsed photoacoustic spectroscopy . The NO molecule is observed as an initial decomposition product from all nitropyrazoles subsequent to UV excitation .

Scientific Research Applications

Corrosion Inhibition

Nitropyrazoles, including 4-nitropyrazole, have been studied for their inhibitive properties against the corrosion of metals in acidic environments. These compounds exhibit significant corrosion inhibition efficiency, making them valuable for protecting metals in industrial applications. The inhibition mechanism is attributed to the adsorption of nitropyrazole molecules on the metal surface, forming a protective layer that reduces corrosion rates. The structural and electronic parameters of these diazoles, calculated using computational methodologies, support their effectiveness as corrosion inhibitors (Babić-Samardžija et al., 2005).

Solubility and Crystallization Studies

The solubility of nitropyrazoles in various organic solvents has been thoroughly investigated, which is crucial for their crystallization and purification processes. Such studies provide fundamental data necessary for the synthesis and processing of nitropyrazole-based compounds. The solubility data is also essential for designing crystallization processes, which are critical for obtaining pure compounds for further applications. The effects of temperature on the solubility of these compounds have been documented, offering insights into their behavior in different solvent systems (Liu & Guo, 2021).

Anti-tuberculosis Activity

Research on nitropyrazole derivatives has identified their potential as anti-tuberculosis agents. Synthesis and evaluation of these compounds have shown promising activity against mycobacterial strains. This opens avenues for the development of new therapeutic agents against tuberculosis, highlighting the medical applications of nitropyrazole compounds in drug discovery and pharmaceutical research (Walczak, Gondela, & Suwiński, 2004).

Molecular Interactions and Structural Analysis

The study of weak molecular interactions in nitropyrazoles, including hydrogen bonding patterns, provides valuable information on the structural aspects of these compounds. Such insights are crucial for understanding the properties of nitropyrazoles and their interactions with other molecules, which is important for their applications in materials science and molecular engineering. The detailed analysis of these interactions helps in the design of materials with desired properties (Foces-Foces, Jagerovic, & Elguero, 2000).

Energetic Materials and Thermal Decomposition

Nitropyrazoles are also explored for their applications in energetic materials. Their thermal decomposition behavior is critical for understanding their stability and performance as energetic components. Studies on the thermal decomposition of nitropyrazoles contribute to the development of safer and more efficient energetic materials by providing insights into their decomposition mechanisms and stability under various conditions (Yehya & Chaudhary, 2013).

Safety And Hazards

1-Butyl-4-nitropyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-butyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-4-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFDLUGTBUUXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-nitropyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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